2,5-Dichlorobiphenyl
CAS No.: 34883-39-1
Cat. No.: VC21249528
Molecular Formula: C12H8Cl2
Molecular Weight: 223.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34883-39-1 |
|---|---|
| Molecular Formula | C12H8Cl2 |
| Molecular Weight | 223.09 g/mol |
| IUPAC Name | 1,4-dichloro-2-phenylbenzene |
| Standard InChI | InChI=1S/C12H8Cl2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | KKQWHYGECTYFIA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
2,5-Dichlorobiphenyl (CAS Registry Number: 34883-39-1) is characterized by its biphenyl structure with two chlorine atoms positioned at the 2 and 5 positions of one phenyl ring. The compound has the molecular formula C₁₂H₈Cl₂ and a molecular weight of 223.098 . Its IUPAC standard InChiKey is KKQWHYGECTYFIA-UHFFFAOYSA-N . The compound is also known by several alternative names, including 2,5-Dichloro-1,1'-biphenyl and PCB 9 .
The specific positioning of the chlorine atoms at the 2 and 5 positions significantly influences the compound's chemical and biological properties. This substitution pattern affects its reactivity, environmental persistence, and interactions with biological systems. The chlorine atoms create steric hindrance and electronic effects that contribute to the compound's stability and resistance to degradation.
Chemical Properties
2,5-Dichlorobiphenyl demonstrates remarkable stability under various environmental conditions. Like other PCBs, it is resistant to environmental degradation through photolytic, biological, or chemical processes. This stability is a primary reason for its environmental persistence and accumulation in ecological systems.
Synthesis and Production Methods
Industrial Synthesis
Historically, 2,5-Dichlorobiphenyl was produced through industrial chlorination of biphenyl in the presence of catalysts. The reaction conditions, including temperature and pressure, were carefully controlled to achieve the desired chlorination pattern. Production of PCBs including 2,5-Dichlorobiphenyl was banned in the 1970s due to environmental and health concerns.
Laboratory Synthesis
For research purposes, 2,5-Dichlorobiphenyl can be synthesized through several routes. One common method involves the reaction of 2,5-dichlorobenzene with phenylmagnesium bromide in the presence of a catalyst such as palladium on carbon. This reaction typically requires an inert atmosphere and elevated temperatures.
Another synthesis pathway can be derived from the patent information related to 2,5-dichloronitrobenzene, which employs a phase transfer catalyst to improve reaction efficiency. While this patent describes the synthesis of a related compound, similar approaches could be modified for 2,5-Dichlorobiphenyl production .
Biological Activity
Interaction with Biological Systems
2,5-Dichlorobiphenyl interacts with various biological systems, with its primary target being the aryl hydrocarbon receptor. This interaction can trigger a cascade of biochemical and cellular effects, including changes in gene expression and cellular metabolism.
Research has shown that exposure to 2,5-Dichlorobiphenyl induces the expression of multiple xenobiotic response genes, such as those encoding cytochrome P-450 enzymes and glutathione S-transferases. These enzymes are potentially involved in the metabolism of the compound .
Toxicological Profile
From a toxicological perspective, 2,5-Dichlorobiphenyl is classified as a specific target organ toxicity (repeated exposure) Category 2 substance, indicating potential hazards with prolonged or repeated exposure . The compound's toxicity is attributed to its ability to persist in biological tissues and interact with cellular components.
Interestingly, research comparing 2,5-Dichlorobiphenyl with its hydroxylated derivative (4'-OH-2,5-DCB) has shown that the parent compound exhibits lower phytotoxicity. This reduced toxicity is attributed to its ability to induce a transcriptomic profile similar to plant safeners, which are non-toxic chemicals that stimulate detoxification pathways in plants .
Environmental Fate and Biodegradation
Environmental Persistence
Like other PCBs, 2,5-Dichlorobiphenyl is highly persistent in the environment. Its resistance to degradation has led to widespread environmental contamination and bioaccumulation in various ecosystems since its industrial use began.
Microbial Degradation
Despite its general resistance to degradation, research has identified specific bacterial strains capable of transforming 2,5-Dichlorobiphenyl. The most notable is Burkholderia xenovorans LB400, a PCB-degrading bacterium that has been extensively studied for its potential in bioremediation applications .
Transformation of Hydroxylated Derivatives
A significant research finding is the ability of B. xenovorans LB400 to transform hydroxylated derivatives of 2,5-Dichlorobiphenyl. When grown with biphenyl as a carbon source, this bacterium can transform three hydroxylated derivatives: 2'-hydroxy- (2'-OH-), 3'-OH-, and 4'-OH-2,5-Dichlorobiphenyl .
The transformation capabilities vary depending on the growth conditions. When the bacterium was grown on succinate (a condition non-inductive of the biphenyl pathway), only 2'-OH-2,5-Dichlorobiphenyl was significantly transformed. In contrast, when grown on biphenyl (inducing the biphenyl pathway), all three hydroxylated derivatives were transformed .
| Hydroxylated Derivative | Growth on Biphenyl | Growth on Succinate |
|---|---|---|
| 2'-OH-2,5-DCB | Transformed | Transformed |
| 3'-OH-2,5-DCB | Transformed | Not significantly transformed |
| 4'-OH-2,5-DCB | Transformed | Not significantly transformed |
Gene Expression and Molecular Mechanisms
Correlation with Biphenyl Pathway Genes
Gene expression analyses have revealed a clear correlation between the transformation of hydroxylated derivatives of 2,5-Dichlorobiphenyl and the expression of genes in the biphenyl pathway. This correlation supports the role of specific enzymes in the degradation process .
Comparative Analysis with Other PCBs
Structural Comparisons
2,5-Dichlorobiphenyl differs from other PCBs due to its specific chlorine substitution pattern, which affects its chemical reactivity and biological activity. Compared to compounds like 2,4,6-Trichlorobiphenyl, 4,4'-Dichlorobiphenyl, and 2,3,4,5-Tetrachlorobiphenyl, 2,5-Dichlorobiphenyl has distinct properties that influence its environmental fate and biological interactions.
Research Significance and Applications
Environmental Remediation
The research on the transformation of hydroxylated derivatives of 2,5-Dichlorobiphenyl is significant because it provides evidence that PCB-degrading bacteria are capable of transforming hydroxylated derivatives of PCBs. These hydroxylated derivatives are increasingly considered as a new class of environmental contaminants .
Understanding the degradation pathways and limitations can inform the development of bioremediation strategies for PCB-contaminated sites. The identification of specific bacterial strains and conditions that promote degradation is particularly valuable for such applications.
Toxicological Research
The compound serves as a valuable model for studying the toxicological effects of PCBs and their hydroxylated derivatives. The comparative analysis of 2,5-Dichlorobiphenyl and its hydroxylated derivatives provides insights into the relationship between chemical structure and toxicity.
Biochemical Pathway Elucidation
Research on 2,5-Dichlorobiphenyl has contributed to our understanding of xenobiotic metabolism and detoxification pathways in both microorganisms and plants. The identification of specific enzymes and genes involved in these processes expands our knowledge of biochemical mechanisms for handling environmental pollutants.
Future Research Directions
Co-metabolic Degradation
Exploring co-metabolic degradation pathways involving multiple microbial species might reveal more efficient degradation routes for 2,5-Dichlorobiphenyl and its derivatives. Such studies could lead to improved bioremediation strategies.
Monitoring and Assessment
Developing sensitive and specific methods for monitoring 2,5-Dichlorobiphenyl and its hydroxylated derivatives in environmental samples would enhance our ability to assess contamination levels and track remediation progress.
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